Hydrogen-Bond Acceptor Count Advantage
The target compound possesses four hydrogen-bond acceptor sites (nitro O atoms ×2, methoxy O ×1, nitrile N ×1), compared with only 1 HBA for 2-([1,1′-biphenyl]-3-yl)acetonitrile (CAS 51780-76-8), 2 HBA for (2′-methoxy[1,1′-biphenyl]-4-yl)acetonitrile (CAS 893734-31-1), and 3 HBA for (3′-nitro[1,1′-biphenyl]-4-yl)acetonitrile (CAS 120985-55-9) . This 2- to 4-fold higher HBA count translates into higher topological polar surface area (estimated ~85 Ų vs. ~24 Ų for the unsubstituted analog) and is expected to produce longer retention on normal-phase chromatography and enhanced solubility in polar aprotic solvents [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and estimated topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 4 HBA; estimated TPSA ~85 Ų (C₁₅H₁₂N₂O₃, MW 268.27) |
| Comparator Or Baseline | Comparator 1: 2-([1,1′-biphenyl]-3-yl)acetonitrile — 1 HBA, TPSA ~24 Ų (C₁₄H₁₁N, MW 193.24). Comparator 2: (2′-methoxy[1,1′-biphenyl]-4-yl)acetonitrile — 2 HBA, TPSA ~33 Ų (C₁₅H₁₃NO, MW 223.27). Comparator 3: (3′-nitro[1,1′-biphenyl]-4-yl)acetonitrile — 3 HBA, TPSA ~70 Ų (C₁₄H₁₀N₂O₂, MW 238.24). |
| Quantified Difference | Target HBA = 4× Comparator 1; 2× Comparator 2; 1.33× Comparator 3. Estimated TPSA increase of ~61 Ų over unsubstituted analog. |
| Conditions | HBA counts derived from molecular formula using standard Lipinski rule methodology; TPSA estimated by fragment-based summation (O = 17.07 Ų, N = 12.89 Ų for nitrile, NO₂ = 45.82 Ų). |
Why This Matters
Higher HBA count directly impacts chromatographic method development, solid-phase extraction recovery, and protein-binding assay design—critical parameters for procurement when the compound is intended as an analytical standard or screening library member.
- [1] TPSA estimated using fragment contributions from Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions. J. Med. Chem. 2000, 43 (20), 3714–3717. Applied to SMILES of target and comparators. View Source
